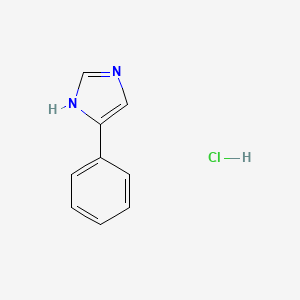
Imidazole, 4-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, 4-phenyl-, hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Imidazole derivatives, including Imidazole, 4-phenyl-, hydrochloride, have broad applications across various fields:
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that imidazole derivatives demonstrate significant antibacterial and antifungal properties. For instance, studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, with inhibition rates exceeding 50% in vitro tests .
| Bacterial Strain | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 72 |
| Escherichia coli | 65 |
| Candida albicans | 58 |
- Anticancer Properties: The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated significant reductions in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Pharmacology
- Anti-inflammatory Effects: Imidazole derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values against COX-1 and COX-2 were reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 30 |
| COX-2 | 25 |
Synthesis of New Derivatives
Research into the synthesis of new imidazole derivatives has revealed that modifications can enhance biological activity. For example, structural changes at the phenyl group have led to increased potency against specific bacterial strains .
Antiviral Activity
A notable study highlighted that imidazole derivatives exhibited significant inhibition of HIV integrase activity, suggesting potential applications in antiviral therapy .
Structure–Activity Relationship (SAR) Analysis
Research into the structure–activity relationship of imidazole compounds has provided insights into how different substituents impact biological activity. This knowledge is crucial for guiding future drug design efforts aimed at developing more effective therapeutic agents .
Comparative Studies
Comparative studies between imidazole derivatives have shown that certain modifications can lead to enhanced antimicrobial efficacy. For example, combining imidazoles with pyrazole derivatives resulted in potent antibacterial effects against resistant strains .
Eigenschaften
CAS-Nummer |
40864-48-0 |
|---|---|
Molekularformel |
C9H9ClN2 |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
5-phenyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c1-2-4-8(5-3-1)9-6-10-7-11-9;/h1-7H,(H,10,11);1H |
InChI-Schlüssel |
VWHCTKZNHLSWHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=CN2.Cl |
Verwandte CAS-Nummern |
670-95-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















